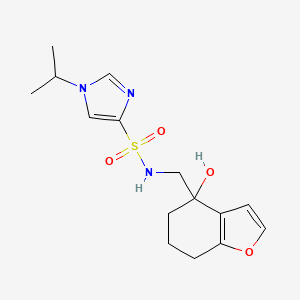

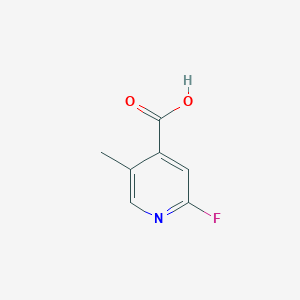

![molecular formula C24H24N2O3 B2673430 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941873-44-5](/img/structure/B2673430.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .

Molecular Structure Analysis

The molecular formula of Apixaban is C25H25N5O4 . It has a mono-isotopic mass of 459.190643 Da . The structure of Apixaban includes a pyrazolopyridine core, substituted at position 1 by a 4-methoxyphenyl group and at position 6 by a 4-(2-oxopiperidin-1-yl)phenyl group .Physical and Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Research has focused on the computational and pharmacological potential of novel derivatives, including those related to the structure of interest, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. For instance, certain derivatives demonstrated moderate inhibitory effects across various assays, highlighting their affinity for enzymes like COX-2 and 5-LOX, which correlate with analgesic and anti-inflammatory effects. This suggests potential research avenues for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide in similar contexts (Faheem, 2018).

Synthesis and Characterization

Another study involved the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into the structural attributes through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These derivatives, by virtue of their structural characterization, could offer a basis for understanding the physical and chemical properties of related compounds, aiding in the exploration of their scientific applications (Özer et al., 2009).

Antiproliferative Activity

A study on the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives highlighted their antiproliferative activity in rat C6 glioma cells. This research underscores the potential therapeutic applications of similar naphthalene derivatives in tumor research and therapy, suggesting avenues for investigating the subject compound in cancer treatment (Berardi et al., 2005).

Advanced Oxidation Processes

Research on the degradation of naproxen, a nonsteroidal anti-inflammatory drug, through advanced oxidation processes like ozonated microbubbles, indicates the importance of naphthalene derivatives in environmental science. This study demonstrates the compound's role in improving water treatment technologies, suggesting potential environmental applications for related compounds (Patel et al., 2019).

Interaction with Bovine Serum Albumin (BSA)

A study on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) using naphthalene derivatives explored their binding constants and modes of quenching. Such studies are crucial in understanding the biochemical interactions of similar compounds, which could inform their use in biological imaging and diagnostics (Ghosh et al., 2016).

Wirkmechanismus

Apixaban acts as a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, showing greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-29-22-13-12-19(16-21(22)26-14-5-4-11-24(26)28)25-23(27)15-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWDJFBLGWRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2673347.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2673348.png)

![2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate](/img/structure/B2673349.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)

![4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)